Cas no 1805433-06-0 (4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde)

4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde is a versatile halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its multifunctional structure, featuring bromomethyl, difluoromethyl, iodo, and formyl groups, enables diverse reactivity for constructing complex heterocyclic frameworks. The bromomethyl and iodo substituents serve as excellent handles for cross-coupling and nucleophilic substitution reactions, while the difluoromethyl group enhances metabolic stability in pharmaceutical intermediates. The aldehyde functionality allows further derivatization via condensation or reduction. This compound is particularly valuable in medicinal chemistry for the development of fluorinated bioactive molecules, offering precise control over molecular architecture. Its high purity and well-defined reactivity make it a reliable building block for advanced synthetic applications.
4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde structure
1805433-06-0 structure
Product name:4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde
CAS No:1805433-06-0
MF:C8H5BrF2INO
MW:375.936680555344
CID:4895175

4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde
    • Inchi: 1S/C8H5BrF2INO/c9-2-4-1-6(7(10)11)13-8(12)5(4)3-14/h1,3,7H,2H2
    • InChI Key: SLQDCQSHROFHBD-UHFFFAOYSA-N
    • SMILES: IC1=C(C=O)C(CBr)=CC(C(F)F)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • XLogP3: 2.2
  • Topological Polar Surface Area: 30

4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029020667-250mg
4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde
1805433-06-0 95%
250mg
$960.40 2022-04-01
Alichem
A029020667-1g
4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde
1805433-06-0 95%
1g
$2,952.90 2022-04-01
Alichem
A029020667-500mg
4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde
1805433-06-0 95%
500mg
$1,752.40 2022-04-01

Additional information on 4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde

Introduction to 4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde (CAS No. 1805433-06-0)

4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde, with the CAS number 1805433-06-0, is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound features a pyridine core substituted with a bromomethyl group, a difluoromethyl group, and an iodine atom, along with a carboxaldehyde functional group. The combination of these substituents imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules.

The synthesis of 4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde has been extensively studied, with several efficient routes reported in the literature. One notable method involves the sequential functionalization of a pyridine derivative through bromination, difluoromethylation, iodination, and formylation. These steps are carefully optimized to ensure high yields and purity, which are crucial for downstream applications. The use of modern synthetic techniques, such as transition-metal catalysis and photoredox catalysis, has significantly improved the efficiency and selectivity of these reactions.

In terms of its chemical properties, 4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde exhibits high reactivity due to the presence of multiple functional groups. The bromomethyl group can undergo nucleophilic substitution reactions, making it useful for coupling with various nucleophiles to form new carbon-carbon bonds. The difluoromethyl group imparts unique electronic and steric effects, which can influence the compound's biological activity. The iodine atom can be readily displaced in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The carboxaldehyde group can participate in condensation reactions, such as the formation of imines or hydrazones.

The biological significance of 4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde has been explored in several studies. One area of interest is its potential as a building block for the synthesis of novel drugs targeting specific biological pathways. For example, compounds derived from this scaffold have shown promise in inhibiting enzymes involved in cancer progression and neurodegenerative diseases. The ability to fine-tune the structure through strategic modifications allows researchers to optimize the pharmacological properties of these derivatives.

Recent research has also focused on the use of 4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde as a probe for studying protein-protein interactions and enzyme kinetics. The bromomethyl group can be used to label proteins through irreversible covalent binding, providing insights into their structure and function. Additionally, the difluoromethyl group can serve as a bioisostere for other functional groups, offering an alternative approach to modulating protein activity.

In conclusion, 4-(Bromomethyl)-6-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde (CAS No. 1805433-06-0) is a versatile compound with significant potential in both synthetic chemistry and biological research. Its unique combination of functional groups makes it an attractive starting material for the development of new drugs and probes. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in the field.

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